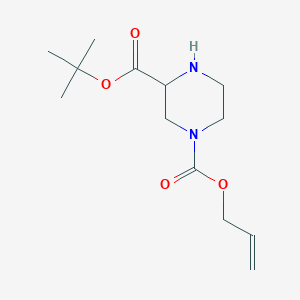
3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate is a synthetic organic compound characterized by the presence of a piperazine ring substituted with tert-butyl and prop-2-enyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloride in the presence of a base such as sodium hydride.
Introduction of Prop-2-enyl Group: The prop-2-enyl group is introduced via an alkylation reaction using prop-2-enyl bromide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the prop-2-enyl group, using reagents such as sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of azides or ethers.
Aplicaciones Científicas De Investigación
3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
- tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate is unique due to the specific combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both tert-butyl and prop-2-enyl groups on the piperazine ring allows for unique interactions and applications that may not be achievable with other similar compounds.
Propiedades
Fórmula molecular |
C13H22N2O4 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-5-8-18-12(17)15-7-6-14-10(9-15)11(16)19-13(2,3)4/h5,10,14H,1,6-9H2,2-4H3 |
Clave InChI |
FCUGTXYXAXBFOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CN(CCN1)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


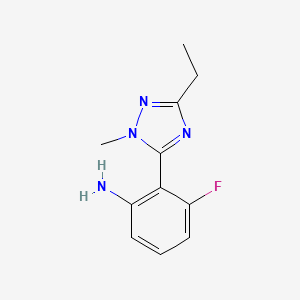
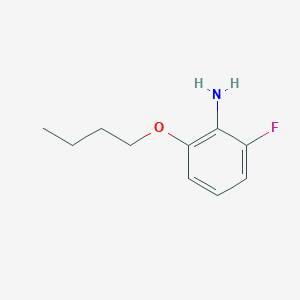
![Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)
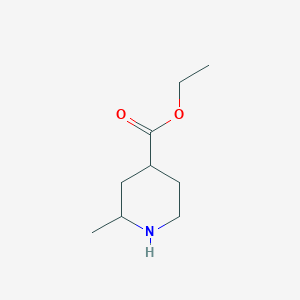
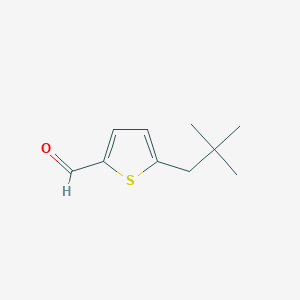
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
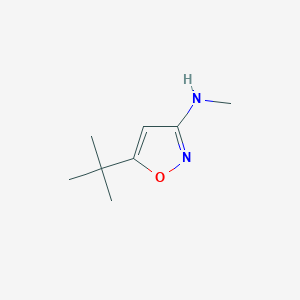
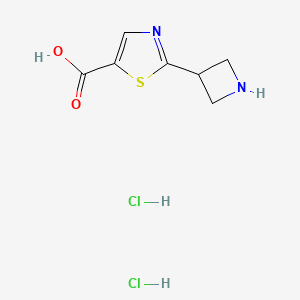
![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
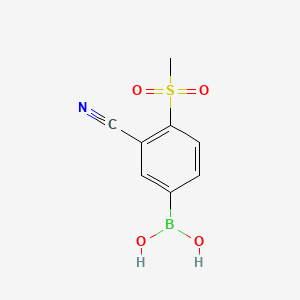
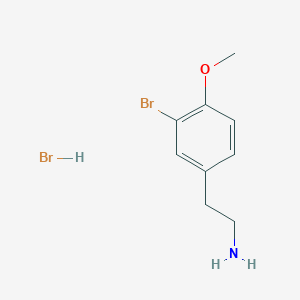
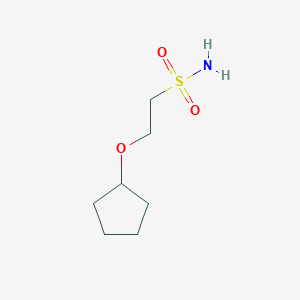
![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
![ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13481974.png)
